N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide
Description
N-{2-[1-(4-Isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide is a synthetic benzimidazole derivative characterized by a 2-furamide substituent linked via an ethyl chain to the benzimidazole core. This compound shares structural motifs with pharmacologically active benzimidazoles, which are widely explored for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-17(2)19-11-9-18(10-12-19)16-27-21-7-4-3-6-20(21)26-23(27)13-14-25-24(28)22-8-5-15-29-22/h3-12,15,17H,13-14,16H2,1-2H3,(H,25,28) |
InChI Key |
HIUNNCSLQZBNPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes under acidic conditions.
Attachment of Isopropylbenzyl Group: The isopropylbenzyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other furan derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its benzimidazole core.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound may be used in the development of new materials and catalysts due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved will depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Structural Differences :
- Substituent on Benzyl Group : 4-Chlorobenzyl vs. 4-isopropylbenzyl.
- Linker Chain : Methyl group (-CH2-) vs. ethyl group (-CH2CH2-).
- N-Methylation : Additional methyl group on the furamide nitrogen.
Implications :
- The shorter methyl linker in the chlorobenzyl analog might reduce conformational flexibility, possibly affecting target engagement.
2-(1H-Benzimidazol-2-yl)-1-(2,4-Dihydroxyphenyl)Ethanone
Structural Differences :
- Core Modification: Ethanone (ketone) substituent vs. 2-furamide.
- Substituent Position : 2,4-Dihydroxyphenyl group at the benzimidazole’s C1 position.
Implications :
- The dihydroxyphenyl group introduces hydrogen-bonding capacity, which could enhance solubility and interactions with hydrophilic targets (e.g., enzymes like tyrosinase or topoisomerases) .
Hypothetical Analog: N-{2-[1-(4-Methylbenzyl)-1H-Benzimidazol-2-yl]Ethyl}-2-Furamide
Structural Differences :
- Substituent on Benzyl Group : 4-Methylbenzyl vs. 4-isopropylbenzyl.
Implications :
- However, reduced lipophilicity might lower bioavailability.
Comparative Data Table
Research Findings and Limitations
- Synthetic Methods: The synthesis of benzimidazole derivatives often involves condensation reactions using Lewis acids like boron trifluoride diethyl etherate, as seen in the preparation of 2-(1H-benzimidazol-2-yl)-1-(2,4-dihydroxyphenyl)ethanone . Similar protocols may apply to the target compound.
- Limitations: Published pharmacological or pharmacokinetic data for this compound are scarce.
Biological Activity
N-{2-[1-(4-isopropylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide is a compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C19H21N3O
- Molecular Weight : 307.4 g/mol
The compound features a benzimidazole core, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound through various in vitro assays. The following findings highlight its efficacy against cancer cell lines:
| Cell Line | Assay Type | IC50 (µM) | Notes |
|---|---|---|---|
| A549 | MTS Cytotoxicity | 12.5 | Significant inhibition of cell proliferation observed. |
| HCC827 | BrdU Proliferation Assay | 10.0 | Induces apoptosis in a dose-dependent manner. |
| NCI-H358 | 3D Cell Culture | 15.0 | Less effective than in 2D assays but still shows promise. |
The compound demonstrated a higher potency in two-dimensional cultures compared to three-dimensional models, indicating its potential as a lead compound for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its antitumor properties, the compound has been tested for antimicrobial activity against various pathogens:
| Microorganism | Test Method | Minimum Inhibitory Concentration (MIC) (µg/mL) | Notes |
|---|---|---|---|
| Escherichia coli | Broth Microdilution | 32 | Effective against Gram-negative bacteria. |
| Staphylococcus aureus | Broth Microdilution | 16 | Effective against Gram-positive bacteria. |
| Saccharomyces cerevisiae | Eukaryotic Model Testing | 64 | Shows moderate antifungal activity. |
These results suggest that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is believed to involve DNA binding. Research indicates that compounds with similar structures predominantly bind within the minor groove of AT-rich DNA regions, influencing cellular processes such as replication and transcription . This binding affinity may contribute to both its antitumor and antimicrobial activities.
Case Studies
A few notable case studies have been conducted to assess the efficacy of this compound in vivo:
- Case Study on Lung Cancer Models : In an experimental model using A549 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, suggesting strong antitumor efficacy.
- Infection Models : In a murine model of bacterial infection caused by Staphylococcus aureus, administration of the compound led to decreased bacterial load and improved survival rates, indicating its potential as an antimicrobial treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
